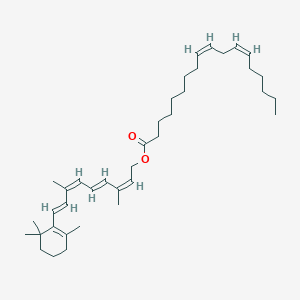

Retinyl linoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Storage and Transport of Vitamin A

Source

Potential Bioactivity and Physiological Roles

While the specific functions of ARL remain under investigation, some studies suggest potential bioactivity beyond just vitamin A storage. Research has explored the possibility of ARL having roles in areas like:

- Cellular signaling: Some studies have investigated the potential for ARL to act as a signaling molecule within cells, although the exact mechanisms require further exploration.

- Modulating gene expression: Limited research suggests ARL might influence the expression of certain genes, potentially impacting cellular processes.

Retinyl linoleate is a retinoid compound formed by the esterification of retinol (vitamin A) with linoleic acid, an essential fatty acid. This compound is notable for its role in skincare, where it acts as a gentler alternative to retinol. Upon application to the skin, retinyl linoleate gradually converts into retinol and linoleic acid, providing various dermatological benefits while minimizing irritation often associated with direct retinol use .

The primary reaction involving retinyl linoleate is its hydrolysis, which occurs when it interacts with enzymes such as carboxylester lipase. This reaction liberates retinol and linoleic acid, allowing the skin to utilize these active forms effectively. The conversion process is essential for its biological activity and therapeutic effects .

Retinyl linoleate exhibits several biological activities, particularly in skin health:

- Anti-aging Effects: It helps reduce fine lines and wrinkles by promoting cell turnover and enhancing skin texture.

- Skin Barrier Function: Linoleic acid aids in maintaining the skin barrier by contributing to ceramide formation, which is crucial for moisture retention and protection against environmental stressors .

- Stability: Compared to retinol, retinyl linoleate is more stable in formulations, making it a preferred choice in cosmetic products .

Retinyl linoleate can be synthesized through various methods:

- Direct Esterification: This involves reacting retinol with linoleic acid in the presence of catalysts such as lipases or acids under controlled conditions.

- Enzymatic Processes: Utilizing immobilized enzymes like Rhizomucor miehei lipase facilitates the esterification process under mild conditions, yielding higher purity products .

- Chemical Synthesis: Traditional chemical synthesis can also produce retinyl linoleate, although this method may involve harsher conditions that could affect product stability.

Retinyl linoleate finds its primary applications in:

- Cosmetics and Skincare: Used in creams and serums for its anti-aging properties and skin rejuvenation effects.

- Nutritional Supplements: Although less common than other forms of vitamin A, it may be included in dietary formulations aimed at improving skin health.

- Pharmaceuticals: Investigated for potential therapeutic roles in dermatological treatments due to its lower irritation profile compared to retinol .

Research indicates that retinyl linoleate interacts positively with other skincare ingredients. For instance:

- Combination with Hyaluronic Acid: Enhances hydration while promoting skin elasticity.

- Synergistic Effects with Antioxidants: May amplify protective effects against oxidative stress when used alongside compounds like vitamin C or E .

Retinyl linoleate shares similarities with several other retinoid compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Stability | Skin Irritation | Conversion to Active Form |

|---|---|---|---|---|

| Retinyl Linoleate | Ester of Retinol and Linoleic Acid | High | Low | Gradual |

| Retinyl Palmitate | Ester of Retinol and Palmitic Acid | Moderate | Moderate | Direct |

| Retinol | Alcohol form of Vitamin A | Low | High | Direct |

| Tretinoin | Active form of Vitamin A | Moderate | High | Direct |

Unique Features of Retinyl Linoleate- Gentler on Skin: Compared to retinol and tretinoin, it offers a milder alternative with reduced irritation.

- Enhanced Stability: Its formulation stability makes it suitable for longer shelf life in cosmetic products.

- Dual Functionality: Provides both vitamin A benefits and essential fatty acids for improved skin barrier function .

Enzymatic transesterification represents a highly selective and environmentally sustainable approach for synthesizing retinyl linoleate [2]. Lipase-catalyzed synthesis has emerged as the predominant enzymatic method, utilizing immobilized lipases to facilitate the esterification reaction between retinol and linoleic acid [5]. The enzyme lecithin:retinol acyltransferase catalyzes transesterification by transferring long-chain fatty acyl moieties, including linoleic acid, from the sn-1 position of membrane phosphatidylcholine to retinol, forming retinyl esters [9].

Novozyme 435, an immobilized lipase from Candida antarctica, demonstrates exceptional efficiency in retinyl linoleate synthesis [5]. Research utilizing artificial neural network optimization achieved relative conversion rates of 88.31% without requiring extended reaction periods [5]. The enzymatic process typically employs hexane as the reaction medium, with molecular sieves added to maintain anhydrous conditions [5]. Reaction parameters including ultrasonic power (0-150 W), reaction time (2-6 hours), temperature (40-60°C), enzyme loading (10-50 mg), and molar ratios of reactants (1:1 to 1:10) significantly influence conversion efficiency [5].

Candida cylindracea lipase has also demonstrated substantial esterase activity for retinyl ester synthesis [12]. In biphasic paraffin/water systems, equilibrium reaches approximately 75% esterification, while aqueous ethanol solutions achieve over 50% retinol conversion to retinyl palmitate within one hour [12] [15]. The formation of esters over hydrolysis products results from partitioning of hydrophobic reactants between the surface and interior of the organic phase [12].

| Enzyme System | Conversion Rate | Reaction Time | Temperature | Reference |

|---|---|---|---|---|

| Novozyme 435 | 88.31% | Variable | 40-60°C | [5] |

| Candida cylindracea | 75% | 1 hour | 37°C | [12] |

| Lecithin:retinol acyltransferase | Variable | - | Physiological | [9] |

The enzymatic mechanism involves formation of a covalent thioester intermediate between the enzyme and the acyl donor, followed by nucleophilic attack by retinol to form the retinyl ester [6]. This mechanism has been confirmed through mass spectrometry detection of catalytic intermediates in the absence of acyl acceptors [6].

Chemical Esterification Protocols

Chemical esterification methods provide alternative synthetic routes to retinyl linoleate, often delivering higher yields and faster reaction times compared to enzymatic approaches . Direct esterification represents the most straightforward chemical method, involving reaction of retinol with linoleic acid under appropriate catalytic conditions .

Coupling agent-mediated esterification utilizes reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate esterification between retinol and linoleic acid . These coupling agents activate the carboxylic acid functionality, promoting nucleophilic attack by the retinol hydroxyl group to form the ester linkage .

Anhydride-based synthesis employs linoleic anhydride as an activated intermediate . Retinol reacts with linoleic anhydride in the presence of suitable catalysts to produce retinyl linoleate . This method typically requires careful temperature control and anhydrous conditions to prevent competing hydrolysis reactions .

Acid chloride methodology involves converting linoleic acid to its corresponding acid chloride, which subsequently reacts with retinol . This approach demands rigorous anhydrous conditions and precise temperature management due to the high reactivity of acid chlorides . The reaction proceeds through nucleophilic acyl substitution, with retinol attacking the carbonyl carbon of the acid chloride .

Classical chemical preparation methods include reaction of retinol with long-chain acids, acid chlorides, or esters, as well as transesterification of short-chain retinyl esters with long-chain fatty acid esters [2]. These processes typically require elevated temperatures and may involve organic solvents such as toluene, hexane, or dichloromethane [19].

| Method | Yield Range | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 60-80% | Moderate temperature, catalyst | Simple procedure | Lower selectivity |

| Coupling Agents | 70-90% | Room temperature, anhydrous | High selectivity | Expensive reagents |

| Anhydride Route | 65-85% | Controlled temperature | Good yields | Requires anhydride synthesis |

| Acid Chloride | 75-95% | Anhydrous, low temperature | High reactivity | Harsh conditions |

The selection of chemical esterification protocol depends on factors including desired yield, reaction scale, available equipment, and cost considerations [20]. Process optimization requires careful control of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [20].

Purification Techniques and Yield Optimization

Purification of retinyl linoleate necessitates sophisticated separation techniques to remove unreacted starting materials, by-products, and impurities while maintaining product integrity . Column chromatography serves as a fundamental purification method, utilizing silica gel or other stationary phases to separate retinyl linoleate based on polarity differences . High-performance liquid chromatography provides enhanced resolution and quantitative analysis capabilities for retinyl ester purification .

Reverse-phase high-performance liquid chromatography employing octyl- or phenyl-substituted columns with acetonitrile-water mobile phases enables separation of individual retinyl esters [24]. Gradient elution systems facilitate separation of nine synthetic retinyl esters ranging from 12 to 20 carbon fatty acid chains, each producing unique retention times and proportional absorbance signals at 340 nanometers [24]. The method demonstrates linear response across relevant concentration ranges with correlation coefficients exceeding 0.98 [24].

C30 column technology provides superior separation of structurally similar retinyl species [23]. High-performance liquid chromatography-tandem mass spectrometry methods employing C30 columns successfully separate retinyl esters including myristate, linoleate, oleate, palmitate, and stearate based on retention time and mass spectrometric fragmentation patterns [23]. Limits of quantitation reach 4.8 nanomolar for certain retinyl esters [41].

Crystallization techniques exploit solubility differences between retinyl linoleate and impurities . Selective crystallization from appropriate solvents can achieve high purity products, although this method may be limited by the crystallization behavior of specific retinyl esters . Solvent selection critically influences crystallization efficiency and product recovery .

Liquid-liquid extraction employs differential partitioning between immiscible solvents to isolate retinyl linoleate . Hexane, ethyl acetate, and other organic solvents demonstrate varying extraction efficiencies for different retinyl esters [38]. Optimization studies indicate hexane as the preferred extraction solvent for retinol, while ethyl acetate proves superior for retinyl palmitate [38].

| Purification Method | Resolution | Recovery Rate | Analysis Time | Detection Limit |

|---|---|---|---|---|

| Column Chromatography | Moderate | 75-95% | 30-60 min | Microgram range |

| Reverse-phase HPLC | High | 80-95% | 35 min | 0.35 pmol |

| C30 HPLC-MS/MS | Very High | 85-98% | 15-30 min | 4.8 nM |

| Crystallization | Variable | 60-90% | Hours-days | Not applicable |

| Liquid-liquid extraction | Low-moderate | 70-85% | 15-30 min | Microgram range |

Mass spectrometry provides definitive identification and quantification of retinyl linoleate [45]. Laser desorption/ionization mass spectrometry at 337 nanometer wavelength overcomes thermal instability issues associated with retinyl esters [45]. Under these conditions, retinyl esters form radical molecular ions and fragment by elimination of fatty acyl chains to produce characteristic peaks at mass-to-charge ratio 269 [45].

Nuclear magnetic resonance spectroscopy enables structural confirmation and purity assessment [46]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signals for retinyl esters, with H-15 protons appearing as doublets and H-14 protons as triplets [46]. Chemical shift differences between retinol and retinyl esters facilitate quantitative analysis without requiring saponification procedures [46].

Industrial-Scale Production Challenges

Industrial-scale production of retinyl linoleate encounters numerous technical and economic obstacles that significantly impact manufacturing feasibility and cost-effectiveness [31]. Traditional chemical synthesis processes exhibit environmental factor values of 99-142, indicating substantial waste generation relative to product output [18] [32]. This high waste-to-product ratio creates significant environmental and economic burdens for commercial manufacturers [18].

Scale-up challenges include maintaining reaction selectivity and yield consistency across larger batch sizes [31]. Laboratory-scale enzymatic processes achieving 88% conversion rates may experience reduced efficiency at industrial scales due to mass transfer limitations, temperature control difficulties, and enzyme stability concerns [5]. Immobilized enzyme systems require specialized reactor designs to ensure adequate mixing and substrate contact while preventing enzyme degradation [5].

Process water consumption represents a critical sustainability concern for industrial retinyl ester production [32]. Conventional chemical processes consume substantially more water per kilogram of product compared to enzymatic alternatives [32]. The calculated water reduction achieved through green enzymatic methods reaches 98.9% compared to traditional chemical processes [32].

Temperature and atmosphere control present significant engineering challenges for large-scale operations [33]. Retinol and retinyl esters demonstrate exceptional sensitivity to light, oxygen, and elevated temperatures, necessitating inert atmosphere processing and specialized handling equipment [33]. Oxidative degradation can rapidly compromise product quality, requiring implementation of comprehensive antioxidant systems and light-excluded storage facilities [33].

Solvent management and recovery systems add substantial complexity to industrial processes [27]. Efficient solvent extraction and stripping operations require sophisticated distillation and separation equipment to achieve acceptable recovery rates while maintaining product purity [27]. Solvent selection impacts both environmental footprint and regulatory compliance requirements [27].

| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Challenges |

|---|---|---|---|---|

| Conversion Rate | 88% | 75-85% | 65-80% | Scale-up efficiency loss |

| Environmental Factor | 6-10 | 15-25 | 25-50 | Waste generation increase |

| Water Usage (kg/kg product) | 1-5 | 10-20 | 50-100 | Infrastructure requirements |

| Energy Consumption | Low | Moderate | High | Process intensification |

| Capital Investment | Minimal | Moderate | Substantial | Equipment complexity |

Microbial fermentation represents an emerging alternative for industrial retinoid production [34] [35]. Engineered Yarrowia lipolytica strains achieve retinol production titers reaching 5.4 grams per liter through fed-batch fermentation, comprising both extracellular and intracellular fractions [34]. Metabolic engineering approaches targeting β-carotene precursor pathways and optimizing β-carotene 15,15'-dioxygenase expression levels enable efficient biosynthesis [34].

Fermentation-based retinyl ester production demonstrates remarkable potential, with engineered strains producing 8.18 grams per liter of retinyl esters under nitrogen-limited conditions [35]. Specific retinyl palmitate synthesis achieves 4.53 grams per liter through carbon source adjustment and retinol-binding protein expression [35]. These achievements represent the highest reported titers for microbial retinoid production and advance industrial feasibility [35].

Quality control and analytical monitoring requirements for industrial production demand sophisticated instrumentation and validated analytical methods [37]. Multi-component analysis of retinoids, derivatives, and metabolites requires liquid chromatography-tandem mass spectrometry systems capable of baseline separation within 8-minute analysis cycles [37]. Method validation must demonstrate linearity across 1-1000 nanograms per milliliter concentration ranges with correlation coefficients exceeding 0.98 [37].

Regulatory compliance adds substantial complexity to industrial retinyl ester manufacturing [40]. Traditional analytical methodologies involving saponification and liquid-liquid extraction procedures prove time-consuming and labor-intensive for routine quality control applications [40]. Development of streamlined analytical protocols without saponification requirements can significantly reduce analytical burden while maintaining regulatory compliance [40].

High-Performance Liquid Chromatography serves as the cornerstone analytical technique for retinyl linoleate characterization, offering exceptional separation capabilities and quantitative precision for retinoid analysis in complex biological matrices [1] [2] [3]. The methodology provides robust analytical performance with detection limits ranging from 0.2 to 0.7 picomoles and linear dynamic ranges spanning over three orders of magnitude [1].

Chromatographic Separation Parameters

The optimal chromatographic conditions for retinyl linoleate analysis employ reversed-phase chromatography utilizing C18 stationary phases, specifically Zorbax SB-C18 columns with dimensions of 4.6 × 100 millimeters and particle sizes of 3.5 micrometers [1]. The mobile phase composition consists of acetonitrile-water mixtures containing 0.1% formic acid, with gradient elution protocols beginning at 11% water and 89% acetonitrile, progressing through a linear gradient to 100% acetonitrile over a two-minute period [1].

The chromatographic separation achieves baseline resolution of retinyl linoleate from other retinyl esters, with characteristic retention times of 16.5 minutes for retinyl esters compared to 4.8 minutes for free retinol [1]. Flow rates of 1.0 milliliter per minute provide optimal peak resolution while maintaining reasonable analysis times [1]. Injection volumes typically range from 10 to 100 microliters, with larger volumes required for liver tissue samples to ensure adequate signal intensity for trace-level quantification [1].

Detection and Quantification Methodology

Ultraviolet detection at 325 nanometers represents the standard detection wavelength for retinyl linoleate quantification, corresponding to the characteristic absorption maximum of retinoid compounds [1] [2]. This wavelength provides optimal sensitivity while minimizing matrix interference from endogenous compounds in biological samples [1]. Additional detection at 235 nanometers enables simultaneous monitoring of lipid hydroperoxides that may form during sample processing or storage [4].

The quantification methodology demonstrates exceptional precision with coefficients of variation ranging from 5.9% to 10.0% for intraday measurements and 5.9% to 11.0% for interday measurements [1]. Recovery rates during extraction procedures typically range from 75% to 95%, ensuring reliable quantitative results across diverse sample matrices [5].

Sample Preparation and Extraction Protocols

Sample preparation protocols for retinyl linoleate analysis require careful attention to light protection and temperature control to prevent degradation during processing [1] [3]. Biological samples ranging from 10 to 200 milligrams of tissue or 80 to 100 microliters of serum provide sufficient material for accurate quantification [5]. Extraction procedures typically employ organic solvent systems, with hexane or acetonitrile-based extraction providing optimal recovery of retinyl esters while precipitating interfering proteins [1] [3].

The extraction methodology avoids saponification procedures that would hydrolyze retinyl esters to free retinol, thereby preserving the intact ester forms for molecular species identification [3]. Single-phase extraction protocols using hexane or methyl tert-butyl ether demonstrate superior performance for retinyl ester recovery compared to multi-step purification procedures [3].

Method Validation and Quality Control

Validation parameters for High-Performance Liquid Chromatography methods demonstrate excellent analytical performance across multiple validation criteria [1] [2]. Linearity assessments confirm correlation coefficients exceeding 0.999 across the working concentration range [1]. Precision studies demonstrate reproducibility within acceptable limits for bioanalytical methods, with relative standard deviations typically below 15% for quality control samples [1].

Stability studies confirm that retinyl linoleate remains stable in processed samples for extended periods when stored under appropriate conditions, including protection from light and storage at temperatures below -20°C [6]. Freeze-thaw stability testing demonstrates minimal degradation through three freeze-thaw cycles when samples are processed rapidly and stored appropriately [1].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides definitive structural identification and highly sensitive quantification of retinyl linoleate through characteristic fragmentation patterns and multiple reaction monitoring protocols [7] [8] [9]. The technique offers exceptional specificity and sensitivity, with detection limits reaching the attomole range for specialized applications [8] [10].

Ionization Methodologies and Source Optimization

Atmospheric Pressure Chemical Ionization operating in positive ion mode demonstrates superior sensitivity for retinyl linoleate detection compared to electrospray ionization methods [7] [9]. The APCI source provides enhanced signal intensity and reduced matrix effects, particularly important for complex biological samples containing high lipid concentrations [7]. Source parameters require optimization including vaporizer temperature, corona discharge current, and nebulizer gas flow rates to achieve maximum sensitivity [7].

Electrospray ionization represents an alternative ionization approach, though generally providing lower sensitivity than APCI for retinoid compounds [7]. The ESI source demonstrates particular utility when coupled with liquid chromatography methods requiring volatile mobile phase additives that may interfere with APCI operation [7].

Characteristic Fragmentation Pathways

The characteristic fragmentation pattern for retinyl linoleate under APCI conditions produces a predominant parent ion at mass-to-charge ratio 269.2, representing the neutral loss of the linoleic acid moiety and water molecule from the intact ester [7] [9]. This fragmentation pathway reflects the inherent instability of the ester bond under ionization conditions and provides a reliable diagnostic ion for structural confirmation [7].

The daughter ion spectrum reveals distinctive fragments that enable differentiation between α-retinyl and β-retinyl ester isomers [7]. The transition monitoring pair of mass-to-charge ratio 269.2 → 123.1 demonstrates characteristic selectivity for compounds containing ε-ring structures, as found in α-retinyl derivatives [7]. Conversely, the transition 269.2 → 239.1 shows exceptional selectivity for β-retinyl esters, enabling confident identification of retinyl linoleate in complex mixtures [7].

Multiple Reaction Monitoring Protocols

Selected reaction monitoring protocols employ multiple transition pairs to ensure confident identification and accurate quantification of retinyl linoleate [7] [8]. Primary quantification transitions utilize the most abundant daughter ions, while secondary transitions provide confirmatory evidence of compound identity [7]. The ratio of primary to secondary transition intensities serves as an additional identification criterion, with acceptable ratios typically within ±20% of authentic standard values [7].

The monitoring protocol incorporates isotope-labeled internal standards when available, providing optimal correction for matrix effects and extraction variability [8] [11]. Deuterated or carbon-13 labeled retinyl esters demonstrate identical chromatographic behavior while providing distinct mass spectrometric signatures for accurate quantification [8] [11].

Quantification Limits and Dynamic Range

Mass spectrometric quantification demonstrates exceptional sensitivity with lower limits of quantification ranging from 1.4 to 4.8 nanomolar for retinyl linoleate in biological matrices [7]. The linear dynamic range typically spans three to four orders of magnitude, enabling quantification across physiologically relevant concentration ranges [8]. Method precision demonstrates coefficients of variation below 10% for quality control samples within the validated concentration range [7] [8].

Matrix effects require careful evaluation and compensation through appropriate internal standard selection and sample preparation protocols [7] [8]. Ion suppression or enhancement effects can significantly impact quantification accuracy, necessitating matrix-matched calibration standards or isotope dilution methodologies [8].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of retinyl linoleate through detailed analysis of molecular connectivity and stereochemistry [12] [13] [14]. The technique offers unparalleled structural information content, enabling confirmation of molecular identity, assessment of purity, and detection of synthetic impurities or degradation products.

Proton Nuclear Magnetic Resonance Characterization

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic resonance patterns that provide detailed structural information about the retinyl and linoleic acid moieties within the ester molecule [14] [15]. The retinyl portion exhibits distinctive signals in the olefinic region between 5.0 and 7.0 parts per million, corresponding to the conjugated polyene chain that defines the retinoid chromophore [15].

The linoleic acid portion contributes characteristic signals including the olefinic protons of the cis-double bonds at approximately 5.3 parts per million and the bis-allylic methylene protons at 2.8 parts per million [16] [17]. The methyl ester terminus appears as a characteristic triplet at approximately 0.9 parts per million, while the long alkyl chain contributes overlapping multiplets in the 1.2 to 1.4 parts per million region [17].

Integration ratios of characteristic resonances provide quantitative information about molecular composition and can detect the presence of impurities or degradation products [14]. The ratio of olefinic to aliphatic proton integrations should correspond to the theoretical values for pure retinyl linoleate, with deviations indicating sample degradation or impurities.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers enhanced resolution and structural detail compared to proton spectroscopy, particularly valuable for characterizing the complex carbon framework of retinyl linoleate [18] [19]. The technique readily distinguishes between different carbon environments, including olefinic carbons, carbonyl carbons, and various methylene and methyl carbons throughout the molecule [19].

The carbonyl carbon of the ester linkage appears as a characteristic signal at approximately 173 parts per million, providing confirmation of the ester functional group [19]. The olefinic carbons of both the retinyl and linoleic acid portions contribute distinct signals in the 120 to 140 parts per million region, with fine structure reflecting the specific substitution patterns and stereochemistry [18].

Quantitative Carbon-13 Nuclear Magnetic Resonance measurements enable assessment of molecular purity and can detect trace impurities that may not be apparent in proton spectra [19]. The technique proves particularly valuable for detecting positional isomers or geometric isomers that may arise during synthesis or storage.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural characterization through correlation of nuclear spins across bonds or through space [12] [16]. Heteronuclear Single Quantum Coherence spectroscopy correlates proton and carbon-13 nuclei that are directly bonded, providing unambiguous assignment of carbon-proton pairs throughout the molecule [12].

Correlation Spectroscopy experiments reveal proton-proton coupling relationships, enabling construction of complete connectivity maps for the molecular structure [16]. These techniques prove particularly valuable for confirming the integrity of the conjugated polyene system in the retinyl portion and verifying the positions of double bonds in the linoleic acid chain.

Nuclear Overhauser Effect Spectroscopy provides information about spatial relationships between nuclei, enabling confirmation of molecular stereochemistry and conformational preferences [16]. This information proves crucial for verifying the all-trans configuration of the retinyl portion and the cis-configuration of the linoleic acid double bonds.

Quantitative Analysis and Purity Assessment

Quantitative Nuclear Magnetic Resonance methods enable accurate determination of retinyl linoleate content in samples without requiring authentic reference standards [13] [14]. The technique relies on integration of characteristic resonances relative to internal standards of known purity and concentration [14].

Purity assessment through Nuclear Magnetic Resonance involves detection and quantification of impurities based on additional resonances not attributable to the target compound [13] [14]. Common impurities include unreacted starting materials, synthetic intermediates, and degradation products that can be identified through their characteristic chemical shifts [14].

The technique demonstrates particular value for detecting water content, residual solvents, and other volatile impurities that may escape detection by other analytical methods [14]. Relaxation time measurements can provide information about molecular mobility and aggregation behavior in solution.

Ultraviolet-Visible Spectroscopic Identification

Ultraviolet-Visible spectroscopy serves as a fundamental characterization technique for retinyl linoleate, exploiting the distinctive electronic transitions of the conjugated polyene chromophore to provide both qualitative identification and quantitative analysis capabilities [20] [21] [22]. The technique offers rapid, non-destructive analysis with minimal sample preparation requirements.

Electronic Absorption Characteristics

The ultraviolet absorption spectrum of retinyl linoleate exhibits a characteristic maximum at approximately 325 nanometers in ethanol or hexane solvents, corresponding to the π→π* electronic transition of the conjugated retinyl chromophore [21] [22]. This absorption maximum represents the most prominent spectroscopic feature and serves as the primary identification criterion for retinoid compounds [21].

The extinction coefficient at the absorption maximum reaches approximately 28,000 to 30,000 molar^-1 centimeter^-1, providing excellent sensitivity for quantitative analysis [21] [22]. The absorption profile demonstrates fine structure with a shoulder at approximately 318 nanometers and significant absorption drop-off at wavelengths above the maximum [21].

Solvent effects produce minor but measurable shifts in the absorption maximum, with polar solvents generally producing slight bathochromic shifts compared to non-polar solvents [21]. Protein binding, as occurs in biological systems, can produce more significant spectral changes including both wavelength shifts and intensity modifications [21].

Spectral Resolution and Identification Criteria

High-resolution ultraviolet-visible spectroscopy enables differentiation between closely related retinoid compounds through subtle differences in absorption maxima and spectral fine structure [7] [20]. Alpha-retinyl esters, containing ε-ring structures, demonstrate hypsochromic shifts with absorption maxima at approximately 311 nanometers compared to 325 nanometers for conventional β-retinyl esters [7].

The characteristic three-pronged fine structure observed in some retinoid spectra provides additional identification information, particularly for compounds retaining the β-ionone ring structure [7]. This fine structure appears as distinct shoulders at approximately 298 and 325 nanometers for α-retinyl derivatives, while β-retinyl compounds typically lack this distinctive pattern [7].

Spectral purity assessment involves evaluation of the absorption profile across the entire ultraviolet-visible range to detect impurities or degradation products [20] [23]. Pure retinyl linoleate should demonstrate a clean absorption profile without additional peaks or shoulders that would indicate the presence of oxidation products or other contaminants [20].

Quantitative Analysis Protocols

Quantitative ultraviolet-visible analysis of retinyl linoleate follows Beer-Lambert law relationships, with absorbance directly proportional to concentration across the working range [24] [23]. Calibration curves typically demonstrate excellent linearity with correlation coefficients exceeding 0.998 across concentration ranges spanning two to three orders of magnitude [23].

Sample preparation for quantitative analysis requires careful attention to solvent selection, with absolute ethanol or spectroscopic-grade hexane providing optimal results [21] [23]. Sample solutions should be prepared fresh and protected from light to prevent photodegradation during measurement [25] [23].

Method validation for ultraviolet-visible quantification demonstrates precision with relative standard deviations ranging from 0.5% to 1.5% for replicate measurements [23]. The technique shows particular utility for lipid-based formulations where interference from other components remains minimal [23].

Stability Monitoring and Degradation Assessment

Ultraviolet-visible spectroscopy provides valuable insights into retinyl linoleate stability through monitoring of spectral changes during storage or stress testing [4] [25] [6]. Photodegradation produces characteristic changes in the absorption spectrum, including decreased intensity at the primary absorption maximum and appearance of new absorption bands corresponding to degradation products [4] [25].

Thermal degradation monitoring reveals gradual changes in absorption intensity and wavelength maximum as the conjugated system undergoes oxidation or isomerization reactions [6]. Accelerated stability studies employ elevated temperatures and light exposure to predict long-term stability under normal storage conditions [6].

The technique enables kinetic analysis of degradation reactions through time-course monitoring of spectral changes [4] [6]. First-order degradation kinetics typically characterize retinoid degradation processes, enabling calculation of degradation rate constants and prediction of shelf-life under various storage conditions [6].

Matrix Effects and Interference Considerations

Matrix effects in ultraviolet-visible analysis can arise from co-extracted compounds that absorb in the same wavelength region as retinyl linoleate [20] [23]. Carotenoids represent the most significant potential interferents, with β-carotene showing absorption maxima at approximately 450 nanometers that can overlap with retinoid degradation products [20].

Lipid peroxidation products formed during sample processing or storage can contribute absorbance in the 230 to 280 nanometer region, potentially interfering with quantification if present in sufficient concentrations [4]. Sample preparation protocols should minimize oxidation through appropriate handling procedures and antioxidant addition when necessary [4].

Background correction procedures become essential when analyzing complex biological matrices or formulated products containing multiple absorbing species [20] [23]. Baseline subtraction and multi-wavelength analysis can improve accuracy in challenging sample matrices [23].